molecular formula C9H9FO3 B2687736 Methyl 2-(4-Fluorophenyl)-2-hydroxyacetate CAS No. 127709-19-7

Methyl 2-(4-Fluorophenyl)-2-hydroxyacetate

Cat. No.: B2687736
CAS No.: 127709-19-7
M. Wt: 184.166
InChI Key: BLBFLHCCPUAXDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-Fluorophenyl)-2-hydroxyacetate, also known as MFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MFA is a chiral molecule with a molecular weight of 192.19 g/mol and a melting point of 77-78°C. It is widely used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Coordination and Fluorescence in Intracellular Zn2+ Detection A study by Hendrickson et al. (2003) focused on the coordination and fluorescence properties of a similar fluorophore in Zn2+ ternary complexes, providing a foundational understanding of how modifications to fluorophores, like Methyl 2-(4-Fluorophenyl)-2-hydroxyacetate, could enhance intracellular zinc detection through changes in quantum yield and coordination environment Hendrickson et al., 2003.

Antibacterial and Antimycobacterial Activities Research by Ali and Yar (2007) introduced novel derivatives showing significant antimycobacterial activities, indicating the potential of this compound related compounds in developing new antibacterial agents Ali & Yar, 2007.

High-Performance Liquid Chromatographic Applications Gatti et al. (1990) discussed the use of a related fluorogenic labelling agent for high-performance liquid chromatography (HPLC) of biologically important thiols, showcasing the compound's potential in analytical chemistry for detecting and quantifying thiols in various samples Gatti et al., 1990.

Synthesis and Crystal Structure Analysis The synthesis and crystal structure of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol by Li et al. (2015) presented the methodology for creating fluoro-containing compounds, highlighting the importance of structural analysis in developing materials with potential applications in pharmaceuticals and material sciences Li et al., 2015.

Analysis and Detection in Natural Water Zimmerman et al. (2002) demonstrated the analysis and detection of herbicides and their degradates in natural water, illustrating the environmental monitoring applications of related fluorophenyl compounds Zimmerman et al., 2002.

Properties

IUPAC Name

methyl 2-(4-fluorophenyl)-2-hydroxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBFLHCCPUAXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add potassium carbonate (12 g, 87 mmol) followed by iodomethane (7.37 mL, 118 mmol) to a 0° C. solution of p-fluoromandelic acid (79 mmol, 13.4 g) in 160 mL dry dimethylformamide under a nitrogen atmosphere. Stir the resulting mixture at 0° C. for 1 hour and at room temperature over night. Pour the reaction mixture over ice, dilute with water and ethyl acetate, and extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with cold water and saturated aqueous sodium chloride, dry over sodium sulfate and concentrate under reduced pressure to provide 12.7 g (87%) of the desired compound as a light yellow oil.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
7.37 mL
Type
reactant
Reaction Step Two
Quantity
13.4 g
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
87%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.